molecular formula C12H16ClN3O3 B14735681 Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate CAS No. 6526-81-4

Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate

Cat. No.: B14735681
CAS No.: 6526-81-4
M. Wt: 285.73 g/mol
InChI Key: VTQIAXIDINPWQP-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate: is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of carbamate, which is widely used in various chemical and industrial applications. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate typically involves the reaction of tert-butyl carbamate with 4-chloroaniline. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve consistent quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used.

    Oxidized or Reduced Derivatives: Based on the specific oxidizing or reducing agents.

    Hydrolysis Products: 4-chloroaniline and tert-butyl carbamate.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it particularly valuable in various research and industrial applications .

Properties

CAS No.

6526-81-4

Molecular Formula

C12H16ClN3O3

Molecular Weight

285.73 g/mol

IUPAC Name

tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate

InChI

InChI=1S/C12H16ClN3O3/c1-12(2,3)19-11(18)16-15-10(17)14-9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H,16,18)(H2,14,15,17)

InChI Key

VTQIAXIDINPWQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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